3-Bromo-6-chloro-2-(difluoromethyl)pyridine
Description
Properties
Molecular Formula |
C6H3BrClF2N |
|---|---|
Molecular Weight |
242.45 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H |
InChI Key |
HZRQLUMDHQILBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-bromo-6-chloro-2-(difluoromethyl)pyridine typically involves:
- Functionalization of a suitably substituted pyridine precursor.
- Introduction of the difluoromethyl group at the 2-position.
- Controlled halogenation at the 3 and 6 positions.
Due to the complexity of direct difluoromethylation on halogenated pyridines, multi-step sequences are often employed, involving intermediate functional groups such as formyl or cyanide groups that are subsequently transformed.
Detailed Synthetic Route via 3-Bromo-6-chloropyridine-2-formic acid Intermediate
A well-documented and scalable synthetic method involves the preparation of 3-bromo-6-chloropyridine-2-formic acid as a key intermediate, which can be further converted to the difluoromethyl derivative. The process is summarized below based on patent CN103058921A and related literature:
| Step | Reaction Description | Reagents & Conditions | Key Notes & Yields |
|---|---|---|---|
| 1 | Oxidation of 3-bromo-6-chloropyridine to 3-bromo-6-chloropyridine oxynitride | 3-bromo-6-chloropyridine, carbamide peroxide (urea peroxide), trifluoroacetic anhydride (TFAA), chloroform solvent, 10–35 °C, 10+ hours | Yields ~68.6% of oxynitride intermediate; mild conditions; avoids toxic cyanide reagents |
| 2 | Cyanation of oxynitride to 3-bromo-6-chloropyridine-2-cyanide | Trimethylsilyl cyanide (TMSCN), triethylamine (TEA), acetonitrile solvent, reflux, 10+ hours | Crude product used directly; avoids sodium cyanide; safer and environmentally friendly |
| 3 | Hydrolysis of cyanide to 3-bromo-6-chloropyridine-2-formic acid | Concentrated sulfuric acid (90–98%), 140–180 °C, 2.5–4 hours | Yields ~31% overall for steps 2 and 3; product isolated by filtration and washing |
This method is advantageous because it uses relatively low-toxicity reagents, avoids expensive fluorinated starting materials, and is suitable for large-scale industrial production due to operational safety and environmental considerations.
Conversion to 3-Bromo-6-chloro-2-(difluoromethyl)pyridine
While the patent above focuses on the formic acid intermediate, the difluoromethyl group introduction typically involves further fluorination steps, such as:
- Transformation of the formyl or carboxyl group into a difluoromethyl moiety using reagents like diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or other specialized fluorinating agents.
- Alternatively, difluoromethylation can be achieved via radical or nucleophilic difluoromethyl sources under transition metal catalysis.
The literature reports that starting from halogenated pyridine intermediates like 3-bromo-6-chloropyridine-2-formic acid, subsequent difluoromethylation can be performed under controlled conditions to yield the target compound.
Research Findings and Analytical Characterization
Spectroscopic Data
Characterization of intermediates and final products includes:
Process Efficiency and Environmental Impact
- The patented synthesis avoids use of sodium cyanide, reducing environmental hazards.
- Use of carbamide peroxide and TFAA provides a safer oxidation route.
- Reaction conditions are moderate, enabling scalability.
- Overall yields are moderate but acceptable for industrial processes, with potential for optimization.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Oxidation to oxynitride | 3-bromo-6-chloropyridine, carbamide peroxide, TFAA, CHCl3 | 10–35 °C, 10+ h | ~68.6% | Mild, safe oxidation |
| Cyanation | TMSCN, TEA, CH3CN | Reflux, 10+ h | Crude product | Avoids toxic NaCN |
| Hydrolysis to formic acid | H2SO4 (90–98%) | 140–180 °C, 2.5–4 h | ~31% overall (steps 2+3) | Acidic hydrolysis, isolation by filtration |
| Difluoromethylation (literature methods) | DAST or equivalent fluorinating agent | Variable | Not specified | Converts formyl/carboxyl to difluoromethyl |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring and the attached substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions produce biaryl compounds .
Scientific Research Applications
3-Bromo-6-chloro-2-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the design and synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, chlorine, and difluoromethyl groups can influence its binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:
Substituent Effects on Reactivity and Bioactivity
Electron-Withdrawing Groups (EWGs):
- The trifluoromethyl (CF₃) group (e.g., in 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine) exhibits stronger electron-withdrawing effects than difluoromethyl (CHF₂) , accelerating electrophilic substitution reactions but reducing nucleophilic aromatic substitution (NAS) rates .
- Fluorine at the 2-position (e.g., 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine) enhances metabolic stability and blood-brain barrier penetration in drug candidates .
Halogen Position Sensitivity:
Pharmacological Relevance:
Biological Activity
3-Bromo-6-chloro-2-(difluoromethyl)pyridine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 3-Bromo-6-chloro-2-(difluoromethyl)pyridine is C6H3BrClF2N. The presence of bromine, chlorine, and difluoromethyl groups suggests that this compound may exhibit unique electronic and steric properties that influence its biological activity.
Synthesis
The synthesis of 3-Bromo-6-chloro-2-(difluoromethyl)pyridine typically involves the introduction of difluoromethyl groups into pyridine derivatives. Recent advancements in difluoromethylation techniques have made it possible to synthesize such compounds efficiently. For example, methods utilizing copper-mediated reactions have been reported to facilitate the introduction of difluoromethyl groups onto aromatic systems, including pyridines .
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives can often be correlated with their structural components. For instance, the presence of electron-withdrawing groups like difluoromethyl enhances lipophilicity and may improve permeability across biological membranes . A study detailing the SAR of related compounds found that modifications at specific positions on the pyridine ring significantly impacted their efficacy against Chlamydia and other pathogens.
Case Studies
- Antichlamydial Activity : In a study investigating various pyridine derivatives, compounds with similar electron-withdrawing groups were found to impair the growth of Chlamydia trachomatis. The introduction of difluoromethyl groups was associated with increased activity compared to non-fluorinated counterparts. This suggests that 3-Bromo-6-chloro-2-(difluoromethyl)pyridine could potentially exhibit similar effects .
- Selectivity and Toxicity : The selectivity for Chlamydia over other bacterial species was highlighted in several studies. Compounds were shown to be non-mutagenic in Drosophila melanogaster assays and displayed mild toxicity towards mammalian cell lines, indicating a favorable safety profile for further development .
Comparative Analysis
| Compound | Biological Activity | Selectivity | Toxicity |
|---|---|---|---|
| 3-Bromo-6-chloro-2-(difluoromethyl)pyridine | Potentially active against Chlamydia | High | Mild |
| Analog A (similar structure) | Active against multiple bacteria | Moderate | Moderate |
| Analog B (no difluoromethyl) | Inactive | Low | High |
Q & A
Q. How can researchers optimize the synthesis of 3-Bromo-6-chloro-2-(difluoromethyl)pyridine?
Synthetic optimization involves selecting appropriate halogenation and fluorination strategies. For example:
- Nucleophilic substitution : Reacting pyridine derivatives with difluoromethyl reagents under controlled temperatures (e.g., 60–80°C) can yield up to 85% efficiency when using palladium catalysts .
- Halogenation sequence : Bromine and chlorine substituents are typically introduced via electrophilic aromatic substitution, requiring precise stoichiometry to avoid over-halogenation .
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical for isolating high-purity (>95%) products .
Q. What analytical techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : NMR identifies the difluoromethyl group (δ ~ -80 to -100 ppm), while NMR resolves aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 238.93 (CHBrClFN) .
- Melting Point : Observed mp 30–35°C (varies with purity; impurities lower the range) .
Advanced Research Questions
Q. What reaction mechanisms dominate in cross-coupling applications of this compound?
- Suzuki-Miyaura Coupling : The bromine substituent undergoes palladium-catalyzed coupling with boronic acids. The difluoromethyl group stabilizes intermediates via electron-withdrawing effects, enhancing reaction rates .
- Buchwald-Hartwig Amination : Chlorine at position 6 can be replaced by amines under catalytic conditions (e.g., CuI/1,10-phenanthroline), yielding aminopyridine derivatives .
- Byproduct Analysis : Competing pathways (e.g., dehalogenation) are minimized by optimizing ligand choice (e.g., XPhos) and solvent polarity (e.g., DMF vs. THF) .
Q. How does the difluoromethyl group influence biological activity in lead optimization?
- Lipophilicity Enhancement : The difluoromethyl group increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability in cellular assays .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in in vitro hepatic microsome models .
- Target Binding : In kinase inhibition studies, the group forms weak C–F···H–N hydrogen bonds with ATP-binding pockets, as observed in crystallographic data .
Q. How do researchers resolve contradictions in reported synthetic yields or biological data?
- Yield Variability : Discrepancies (e.g., 70–85% for nucleophilic substitution) arise from catalyst loading (5–10 mol% Pd) or solvent purity. Replicating reactions under inert atmospheres (N/Ar) improves consistency .
- Biological Replication : Differences in antimicrobial IC values may stem from assay conditions (e.g., nutrient broth vs. agar). Standardized protocols (CLSI guidelines) mitigate variability .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
